1-(4-Chloro-1,2,5-thiadiazol-3-yl)ethanone
Description
Chemical Identity and Nomenclature
This compound is systematically named according to IUPAC conventions as This compound , reflecting its 1,2,5-thiadiazole core substituted with chlorine at position 4 and an acetyl group (-COCH₃) at position 3. The molecular formula is C₄H₃ClN₂OS , with a molar mass of 162.60 g/mol . The compound’s structure features a planar aromatic thiadiazole ring system, where sulfur occupies position 1, nitrogen atoms reside at positions 2 and 5, and carbon atoms at positions 3 and 4 complete the heterocycle.
Key identifiers include:
- CAS Registry Number : Not explicitly documented in available sources, though structurally related compounds such as 3-chloro-1,2,5-thiadiazole (CAS 5097-45-0) and N-acetyltizanidine (CAS 173532-15-5) highlight the prevalence of chloro-thiadiazole derivatives in chemical databases.
- Synonym : 3-Acetyl-4-chloro-1,2,5-thiadiazole (a non-IUPAC variant emphasizing substituent positions).
The acetyl group introduces electron-withdrawing effects, influencing the compound’s reactivity and potential applications in further derivatization.
Historical Context and Discovery
The synthesis of chloro-substituted 1,2,5-thiadiazoles traces back to mid-20th-century efforts to explore sulfur-nitrogen heterocycles for pharmaceutical and agrochemical applications. A pivotal advancement was documented in a 1971 patent (US3564000A), which detailed methods for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazoles and their alkoxy derivatives. While this patent does not explicitly describe this compound, it establishes foundational protocols for functionalizing the thiadiazole ring at positions 3 and 4.
The compound likely emerged from subsequent efforts to modify thiadiazole scaffolds with ketone functionalities, leveraging reactions such as Friedel-Crafts acylation or nucleophilic substitution. For example, the acetylation of 3-chloro-1,2,5-thiadiazole (CAS 5097-45-0) using acetyl chloride in the presence of Lewis acids could yield the target compound. Such methodologies align with broader trends in heterocyclic chemistry to enhance molecular diversity through strategic substituent placement.
Significance in Heterocyclic Chemistry Research
This compound occupies a niche yet critical role in heterocyclic research due to its dual functional groups, which serve as handles for further chemical modifications. The chlorine atom facilitates nucleophilic aromatic substitution, enabling the introduction of amines, alkoxides, or other nucleophiles, while the acetyl group participates in condensation or reduction reactions. These properties make it a valuable intermediate in synthesizing:
- Bioactive molecules : Analogous compounds, such as N-acetyltizanidine (a muscle relaxant derivative), underscore the therapeutic potential of acetylated thiadiazoles.
- Agrochemicals : Chlorothiadiazoles are explored for herbicidal and insecticidal activities due to their stability and electronic properties.
- Materials science : The planar aromatic system and electron-deficient nature of thiadiazoles contribute to applications in organic semiconductors or ligand design for metal-organic frameworks.
The compound’s significance is further amplified by its utility in studying structure-activity relationships (SARs) within the 1,2,5-thiadiazole family, particularly how substituents at positions 3 and 4 modulate electronic and steric effects.
Properties
Molecular Formula |
C4H3ClN2OS |
|---|---|
Molecular Weight |
162.60 g/mol |
IUPAC Name |
1-(4-chloro-1,2,5-thiadiazol-3-yl)ethanone |
InChI |
InChI=1S/C4H3ClN2OS/c1-2(8)3-4(5)7-9-6-3/h1H3 |
InChI Key |
NDLJOMHYOQAUES-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NSN=C1Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of α-Amino Nitriles Using Sulfur Monochloride
One classical approach to synthesize 3-chloro-4-substituted-1,2,5-thiadiazoles involves the cyclization of α-amino nitriles with sulfur monochloride (S2Cl2). This method forms the thiadiazole ring by introducing sulfur and chlorine atoms. The process typically proceeds through nucleophilic attack and ring closure under controlled conditions.
- Advantages: Direct ring formation from α-amino nitriles.
- Disadvantages: Uses highly toxic sulfur monochloride, low yields, and requires prior synthesis of α-amino nitriles.
Starting from 3,4-Dichloro-1,2,5-thiadiazole
An alternative method utilizes commercially available 3,4-dichloro-1,2,5-thiadiazole as a precursor. This compound can be selectively functionalized to introduce ethanone or related groups at the 3-position while retaining the 4-chloro substituent.
Acylation of Thiosemicarbazides Followed by Cyclization
A widely used synthetic route for 1,3,4-thiadiazoles involves acylation of thiosemicarbazides with acyl chlorides or carboxylic acids followed by dehydration and cyclization.
One-Pot Condensation Reactions Under Grinding Conditions
Recent methodologies include one-pot reactions involving condensation of aldehydes, thioglycolic acid, and thiosemicarbazide under solvent-free grinding conditions, followed by functional group modifications.
- Such methods provide efficient access to fused thiadiazole derivatives and can be adapted for introducing ethanone substituents.
Detailed Synthetic Procedure Example
Although direct published procedures for this compound are limited, the following generalized synthesis pathway is inferred from closely related thiadiazole syntheses:
Research Findings and Optimization Notes
- Sulfur monochloride cyclization is efficient but hazardous; safer alternatives or starting materials are preferred.
- The use of commercially available dichlorothiadiazoles reduces synthetic steps and improves reproducibility.
- Dehydrating agents like methanesulfonic acid improve yields and purity in cyclization steps.
- Solvent choice during sulfonylation or chlorination steps affects reaction monitoring and product isolation.
- One-pot grinding reactions reduce solvent use and reaction time but may require further optimization for scale-up.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Cyclization of α-amino nitriles | α-Amino nitriles | Sulfur monochloride | Direct ring formation | Toxic reagents, low yields |
| Functionalization of 3,4-dichloro-1,2,5-thiadiazole | 3,4-Dichloro-1,2,5-thiadiazole | Acetyl chloride, base | Commercially available precursor, safer | Requires selective substitution control |
| Acylation and dehydration of thiosemicarbazides | Thiosemicarbazides | Acetyl chloride, dehydrating agents | High purity, adaptable | Multi-step, requires strong acids |
| One-pot condensation under grinding | Aldehydes, thioglycolic acid, thiosemicarbazide | Acid catalyst | Solvent-free, efficient | Limited scope, requires optimization |
Chemical Reactions Analysis
1-(4-Chloro-1,2,5-thiadiazol-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents used in these reactions include bases (e.g., pyridine), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential antimicrobial, antifungal, and anticancer properties.
Agricultural Chemistry: The compound is used in the development of agrochemicals, including pesticides and herbicides.
Material Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)ethanone is largely dependent on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects . The molecular targets and pathways involved vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties of Selected Compounds
*Inferred based on structural analogy.
Research Findings and Implications
- Reactivity : The 1,2,5-thiadiazole core’s electron deficiency makes it prone to nucleophilic aromatic substitution, whereas 1,3,4-thiadiazoles favor cycloaddition reactions .
- Biological Relevance: Brominated ethanones (e.g., 1-(3-bromophenyl)ethanone) exhibit anthelmintic activity , suggesting that halogen positioning in the target compound could be optimized for similar applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
